2-Fluoro-1-(pyridin-2-yl)ethan-1-ol
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Overview
Description
2-Fluoro-1-(pyridin-2-yl)ethan-1-ol is an organic compound that features a fluorine atom, a pyridine ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol typically involves the introduction of a fluorine atom into a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-(pyridin-2-yl)ethan-1-one.
Reduction: Formation of 2-(pyridin-2-yl)ethan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-1-(pyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(pyridin-4-yl)ethan-1-ol
- 2-Fluoro-1-(pyridin-3-yl)ethan-1-ol
- 2-Fluoro-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-Fluoro-1-(pyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable molecule in various applications .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H8FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2 |
InChI Key |
YWAAUDREYNMOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CF)O |
Origin of Product |
United States |
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